Ethyl 5-carbonochloridoyl-2-(2-methylpropyl)pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-carbonochloridoyl-2-(2-methylpropyl)pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-carbonochloridoyl-2-(2-methylpropyl)pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with 1,3-diketones, followed by chlorination and esterification . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization and chlorination steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The scalability of the synthetic route is crucial for industrial applications, and optimization of reaction conditions is often performed to achieve cost-effective production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-carbonochloridoyl-2-(2-methylpropyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 5-carbonochloridoyl-2-(2-methylpropyl)pyrazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5-carbonochloridoyl-2-(2-methylpropyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-chlorocarbonyl-2-(2-methylpropyl)pyrazole-3-carboxylate
- Ethyl 5-carbonyl-2-(2-methylpropyl)pyrazole-3-carboxylate
- Ethyl 5-carbonochloridoyl-2-(2-ethylpropyl)pyrazole-3-carboxylate
Uniqueness
Ethyl 5-carbonochloridoyl-2-(2-methylpropyl)pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carbonochloridoyl group allows for selective reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 5-carbonochloridoyl-2-(2-methylpropyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3/c1-4-17-11(16)9-5-8(10(12)15)13-14(9)6-7(2)3/h5,7H,4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEFAFOBFVMEBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC(C)C)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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